molecular formula C22H19Cl3O5 B11159202 ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11159202
M. Wt: 469.7 g/mol
InChI Key: NJMZGYDNNVULLN-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chloro, dichlorobenzyl, and ethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Etherification: The 7-hydroxy group of the chromen-2-one core is etherified with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 7-[(3,4-dichlorobenzyl)oxy] substituent.

    Esterification: Finally, the propanoate ester is introduced by reacting the intermediate with ethyl bromoacetate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives, which may exhibit different biological activities.

    Substitution: The chloro and dichlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used to investigate the mechanisms of action of chromen-2-one derivatives in biological systems.

    Chemical Biology: It serves as a probe to study enzyme interactions and inhibition.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is relevant for its anticancer activity.

    Membrane Disruption: The compound can disrupt microbial cell membranes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives:

    Ethyl 6-chloro-4-methyl-2-oxo-2H-chromen-3-ylacetate: Similar structure but lacks the dichlorobenzyl group, which may result in different biological activities.

    Ethyl 7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-ylacetate: Similar structure but lacks the chloro substituent at the 6-position, affecting its reactivity and interactions.

    Ethyl 3-{6-bromo-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Bromine substituent instead of chlorine, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C22H19Cl3O5

Molecular Weight

469.7 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19Cl3O5/c1-3-28-21(26)7-5-14-12(2)15-9-18(25)20(10-19(15)30-22(14)27)29-11-13-4-6-16(23)17(24)8-13/h4,6,8-10H,3,5,7,11H2,1-2H3

InChI Key

NJMZGYDNNVULLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=C(C=C3)Cl)Cl)Cl)C

Origin of Product

United States

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